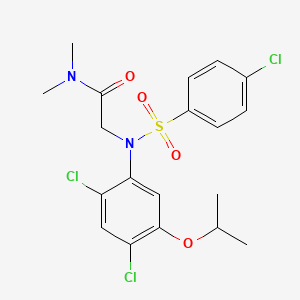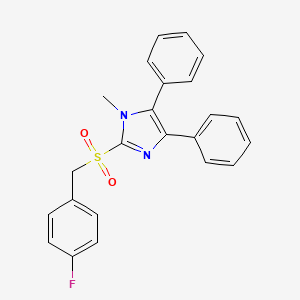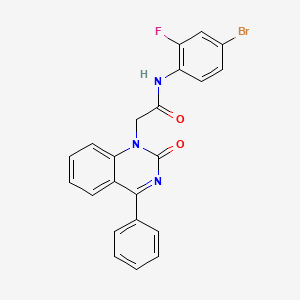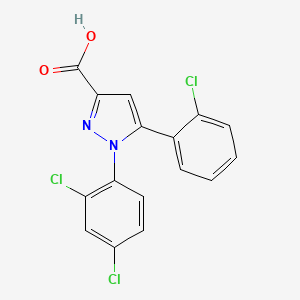
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Pharmacophore in Drug Design
The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in pharmaceutical ingredients with diverse therapeutic effects . For instance, derivatives of this motif have been used in drugs like ataluren for Duchenne muscular dystrophy and opicapone as adjunctive therapy for Parkinson’s disease . The presence of the 1,2,4-oxadiazole ring in the compound under discussion suggests potential applications in designing novel therapeutic agents targeting various diseases.
Cancer Therapy: Inhibitors of Human Carbonic Anhydrase Isoforms
Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The structural features of our compound could be explored for developing new inhibitors that can selectively target cancer-related enzymes.
Age-Related Diseases: Treatment Agents
Research has indicated that 1,2,4-oxadiazole derivatives can act as agents for treating age-related diseases . The compound’s structure could be modified to enhance its efficacy and specificity for age-related cellular targets.
Antimicrobial Activity: Against Salmonella Typhi
Oxadiazole derivatives have shown significant activity against Salmonella typhi, the causative agent of typhoid fever . The compound could be investigated for its potential as a novel antimicrobial agent, given its structural similarity to active oxadiazole derivatives.
Development of Energetic Materials
The 1,2,4-oxadiazole ring has been utilized in the development of energetic materials due to its stability and energetic performance . The compound could be a candidate for creating new materials with improved energetic properties.
Organic Synthesis: Rearrangement into Other Heterocycles
Due to the low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis . This feature could be harnessed in synthetic pathways to generate novel organic compounds.
Fluorescent Dyes and OLEDs
Oxadiazole derivatives have been used to develop fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structural framework could be adapted for use in these applications, potentially leading to new materials with desirable optical properties.
Insecticides and Sensors
The 1,2,4-oxadiazole core is also found in insecticides and has been incorporated into sensors . The compound could be explored for its utility in agricultural and environmental monitoring applications.
Propiedades
IUPAC Name |
N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGHXKCBLAHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)
![Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2850978.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2850979.png)

![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
![6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine](/img/structure/B2850983.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide](/img/structure/B2850987.png)



![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2850997.png)

![N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2851000.png)